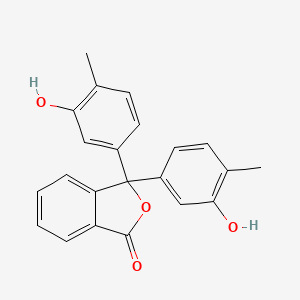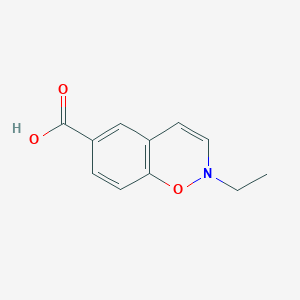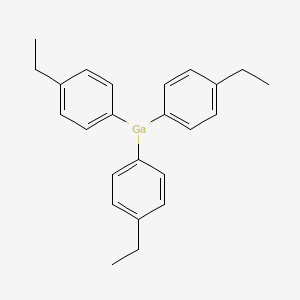
Tris(4-ethylphenyl)gallane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(4-ethylphenyl)gallane: is a chemical compound that belongs to the class of organogallium compounds It is characterized by the presence of three 4-ethylphenyl groups attached to a central gallium atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-ethylphenyl)gallane typically involves the reaction of gallium trichloride with 4-ethylphenylmagnesium bromide (a Grignard reagent). The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
GaCl3+3C8H9MgBr→Ga(C8H9)3+3MgBrCl
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors and optimizing reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Tris(4-ethylphenyl)gallane can undergo oxidation reactions, leading to the formation of gallium oxides.
Reduction: It can be reduced to form lower oxidation state gallium compounds.
Substitution: The compound can participate in substitution reactions where the 4-ethylphenyl groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Oxidation: Gallium oxides.
Reduction: Lower oxidation state gallium compounds.
Substitution: New organogallium compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tris(4-ethylphenyl)gallane is used as a precursor in the synthesis of other organogallium compounds. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology and Medicine: Research is ongoing to explore the potential biological activity of this compound and its derivatives. It may have applications in medicinal chemistry, particularly in the development of new drugs or diagnostic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including semiconductors and optoelectronic devices. Its unique properties make it suitable for use in high-performance electronic components.
Wirkmechanismus
The mechanism by which Tris(4-ethylphenyl)gallane exerts its effects depends on the specific application. In catalytic processes, the gallium center can facilitate various chemical transformations by coordinating with reactants and stabilizing transition states. The molecular targets and pathways involved vary based on the reaction or application being studied.
Vergleich Mit ähnlichen Verbindungen
- Tris(pentafluoroethyl)gallane
- Tris(4-ethylphenyl)indane
- Tris(4-ethynylphenyl)amine
Comparison: Tris(4-ethylphenyl)gallane is unique due to the presence of 4-ethylphenyl groups, which impart specific steric and electronic properties. Compared to Tris(pentafluoroethyl)gallane, it has different reactivity and stability profiles. Tris(4-ethylphenyl)indane and Tris(4-ethynylphenyl)amine have different central atoms (indium and nitrogen, respectively), leading to variations in their chemical behavior and applications.
Eigenschaften
CAS-Nummer |
58448-01-4 |
|---|---|
Molekularformel |
C24H27Ga |
Molekulargewicht |
385.2 g/mol |
IUPAC-Name |
tris(4-ethylphenyl)gallane |
InChI |
InChI=1S/3C8H9.Ga/c3*1-2-8-6-4-3-5-7-8;/h3*4-7H,2H2,1H3; |
InChI-Schlüssel |
IEOZSMBPTAYJBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)[Ga](C2=CC=C(C=C2)CC)C3=CC=C(C=C3)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2S)-2-[[2-(2-methylphenyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13146966.png)
![[1,1'-Biphenyl]-3,3'-diyldiboronic acid](/img/structure/B13146974.png)
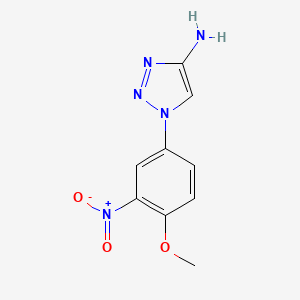

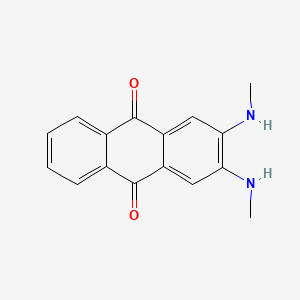
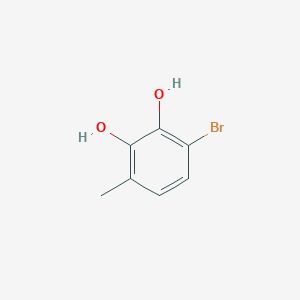
![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147001.png)
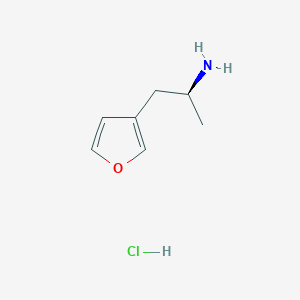

![L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt](/img/structure/B13147034.png)
